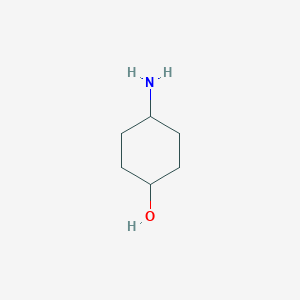

trans-4-Aminocyclohexanol

Overview

Description

trans-4-Aminocyclohexan-1-ol: is an organic compound with the molecular formula C6H13NO. It is a cyclohexanol derivative where the amino group is positioned trans to the hydroxyl group on the cyclohexane ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals, such as Ambroxol hydrochloride .

Mechanism of Action

Target of Action

Trans-4-Aminocyclohexanol, also known as 4-Aminocyclohexanol, is primarily used in the synthesis of drugs such as Ambroxol hydrochloride . The primary target of this compound is the respiratory system .

Mode of Action

It is known to be involved in the synthesis of n-substituted 7-azabicyclo[221]heptanes via transannular nucleophilic displacement . This suggests that it may interact with its targets through a nucleophilic displacement mechanism.

Biochemical Pathways

This compound is involved in several biochemical pathways during the synthesis of various compounds. For instance, it is used in the synthesis of benzoxazine, which is required for the preparation of polybenzoxazine-silica hybrid nanocomposites . It can also react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it is involved in. For example, in the synthesis of benzoxazine, it contributes to the formation of a compound that is used in the preparation of polybenzoxazine-silica hybrid nanocomposites .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to air . Therefore, it should be stored in well-sealed containers in a dry, cool, and well-ventilated place

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydrogenation of p-Acetamidophenol: One common method involves the catalytic hydrogenation of p-acetamidophenol in an aqueous or alcoholic solution. The resulting mixture of trans- and cis-4-aminocyclohexanol is then separated by fractional crystallization from acetone. .

Industrial Production Methods: The industrial production of trans-4-aminocyclohexan-1-ol typically follows the same synthetic routes as described above, with optimizations for large-scale production. The process involves catalytic hydrogenation, isomer separation, and hydrolysis steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.

Common Reagents and Conditions:

Catalytic Agents: Aspergillus niger lipase

Solvents: 2-methyl-butan-2-ol

Acidic or Alkaline Medium: For hydrolysis reactions

Major Products:

Butyric Acid 4-Amino-Cyclohexyl Ester: Formed from the reaction with butyric acid-2-chloro-ethyl ester.

Scientific Research Applications

Organic Synthesis

Trans-4-Aminocyclohexanol serves as a crucial building block in organic chemistry. It is employed in the synthesis of several complex molecules, including:

- N-substituted 7-azabicyclo[2.2.1]heptanes : These compounds are important substrates for microbial oxidation and have implications in drug development.

- Benzoxazine Monomers : It reacts with formaldehyde and bisphenols to produce benzoxazine monomers, which polymerize to form polybenzoxazines used in advanced materials .

Pharmaceutical Applications

The compound is integral in the pharmaceutical industry, primarily as an intermediate in the synthesis of various drugs:

- Ambroxol Hydrochloride : A widely used expectorant for treating respiratory diseases characterized by excessive mucus production. This compound is a precursor in its synthesis .

- Anticancer Agents : It is involved in the production of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) metabolites, which exhibit anticancer properties.

- Muscarinic Antagonists : Compounds derived from this compound show potential for treating respiratory conditions and other diseases .

Chemical Manufacturing

In addition to its pharmaceutical uses, this compound is utilized in chemical manufacturing:

- Functional Polymers : The compound can be used to create functionalized polymers that have applications in nanocomposites and other advanced materials .

- Enzymatic Cascade Reactions : Researchers have successfully applied one-pot enzymatic reactions to synthesize both cis and trans isomers of 4-Aminocyclohexanol with high diastereoselectivity, enhancing the efficiency of chemical processes .

Case Study 1: Synthesis of Ambroxol Hydrochloride

A study demonstrated the efficient synthesis of Ambroxol using this compound as a key intermediate. The process involved several steps including hydrogenation and subsequent reactions that highlight the compound's role as a pharmaceutical precursor.

Case Study 2: Development of Benzoxazine-based Nanocomposites

Research focused on utilizing this compound to synthesize benzoxazine monomers for creating polybenzoxazine-silica hybrid nanocomposites. These materials exhibited enhanced thermal stability and mechanical properties, showcasing the compound's significance in material science applications.

Summary Table of Applications

| Application Area | Specific Use | Example Compound/Process |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | N-substituted 7-azabicyclo[2.2.1]heptanes |

| Pharmaceuticals | Intermediate for drug synthesis | Ambroxol Hydrochloride |

| Chemical Manufacturing | Production of functional polymers | Benzoxazine monomers |

| Enzymatic Reactions | High diastereoselectivity synthesis | cis and trans isomers of 4-Aminocyclohexanol |

Comparison with Similar Compounds

cis-4-Aminocyclohexan-1-ol: The cis isomer of trans-4-aminocyclohexan-1-ol, where the amino and hydroxyl groups are positioned cis to each other on the cyclohexane ring.

4-Aminocyclohexanol: A general term that can refer to either the cis or trans isomer of 4-aminocyclohexanol.

Uniqueness:

Biological Activity

trans-4-Aminocyclohexanol is a chiral amino alcohol that serves as an important building block in the synthesis of various pharmaceuticals. Its biological activity is of significant interest due to its applications in treating cardiovascular diseases, respiratory disorders, and as intermediates in drug synthesis. This article reviews the biological properties, synthesis methods, and relevant case studies related to this compound.

This compound can be synthesized through various methods, including enzymatic processes and chemical hydrogenation. A notable method involves the use of regioselective keto reductases and amine transaminases, which facilitate the conversion of 1,4-cyclohexanedione to both cis- and this compound with high selectivity .

Table 1: Synthesis Methods for this compound

| Method | Description | Yield (%) | Selectivity |

|---|---|---|---|

| Enzymatic Transamination | Utilizes engineered transaminases for high diastereomeric ratios | >95 | High cis-selectivity |

| Chemical Hydrogenation | Hydrogenation of p-nitrophenol using Pd/Al2O3 catalyst | 90 | High trans-selectivity |

| One-Pot Synthesis | Sequential reactions using various enzymes | 44 | Moderate cis/trans ratio |

Biological Activity

The biological activity of this compound has been explored in various contexts:

-

Pharmacological Applications :

- Cardiovascular Agents : It has been identified as a precursor for several cardiovascular drugs, including vernakalant, which is used for the treatment of atrial fibrillation .

- Analgesic Properties : The compound exhibits analgesic activity comparable to morphine derivatives, making it a candidate for pain management therapies .

- Mechanism of Action :

-

Case Studies :

- A study on the analgesic effects of this compound analogs demonstrated that modifications to its structure can enhance potency while reducing side effects associated with traditional opioids .

- Another investigation highlighted its role in reducing blood pressure in hypertensive models, showcasing its potential as a therapeutic agent against hypertension .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and exploring its biological implications:

- Enzyme Engineering : Research has shown that engineered transaminases can produce this compound with enhanced selectivity, leading to better yields in pharmaceutical applications .

- Pharmacokinetics Studies : Investigations into the pharmacokinetics of this compound reveal favorable absorption characteristics and metabolic stability, which are crucial for drug development .

Properties

IUPAC Name |

4-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLXLGZJLAOKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218630, DTXSID001312113 | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-65-3, 27489-62-9, 40525-78-8 | |

| Record name | 4-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Aminocyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-aminocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-AMINOCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-aminocyclohexanol?

A1: The molecular formula of 4-aminocyclohexanol is C6H13NO, and its molecular weight is 115.17 g/mol.

Q2: How can I distinguish between the cis and trans isomers of 4-aminocyclohexanol using spectroscopic methods?

A2: NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers. In the 1H NMR spectrum, the axial and equatorial protons of the cyclohexane ring in the trans isomer exhibit distinct coupling constants compared to the cis isomer [].

Q3: How does the cis/trans isomerism of 4-aminocyclohexanol influence the properties of materials incorporating this compound?

A3: The cis/trans isomerism can significantly impact the packing arrangement and intermolecular interactions within a material. For instance, in 2D perovskite materials, incorporating cis-4-aminocyclohexanol leads to different photoluminescence and photodetection properties compared to the trans isomer [].

Q4: Does 4-aminocyclohexanol exhibit any notable hydrogen bonding interactions?

A4: Yes, 4-aminocyclohexanol can participate in both intermolecular and intramolecular hydrogen bonding through its hydroxyl and amino groups. This is evident in the formation of a 1:1 molecular complex with (4-hydroxycyclohexyl)carbamic acid [] and its coordination with 18-crown-6 in inclusion materials [].

Q5: What are some common synthetic routes to 4-aminocyclohexanol?

A5: 4-Aminocyclohexanol can be synthesized through various methods, including:

- Reduction of 4-aminophenol: This method, often utilizing catalytic hydrogenation, can yield a mixture of cis and trans isomers [, ].

- Reductive amination of 4-hydroxycyclohexanone: This approach, frequently employing transaminases, offers control over the stereochemistry of the product [].

- Ring-opening of cyclic intermediates: Domino synthesis involving nitrones and donor-acceptor cyclopropanes provides a stereoselective route to cis-1,4-aminocyclohexanols [].

Q6: Can you elaborate on the stereoselective synthesis of 4-aminocyclohexanol isomers using enzymatic methods?

A6: Researchers have successfully employed one-pot enzymatic cascade reactions using keto reductases and amine transaminases to synthesize both cis and trans isomers of 4-aminocyclohexanol with high diastereoselectivity. By selecting stereocomplementary enzymes, the desired isomer can be obtained [].

Q7: Can 4-aminocyclohexanol be used as a starting material for the preparation of other valuable compounds?

A7: Absolutely. 4-Aminocyclohexanol serves as a key intermediate in the synthesis of various pharmaceuticals and their analogues, including:

- Ambroxol: A commonly used expectorant [, , ].

- N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) metabolites: These metabolites exhibit anticancer activity [].

- Dihydroquinoline-based muscarinic antagonists: These compounds show potential for treating respiratory diseases [].

Q8: Is 4-aminocyclohexanol utilized in polymer chemistry?

A8: Yes, 4-aminocyclohexanol is a valuable monomer for synthesizing functional polymers. For example, it can be reacted with formaldehyde and a bisphenol to create a novel benzoxazine monomer, which, upon polymerization, yields polybenzoxazine with tailored properties for applications in nanocomposites [].

Q9: What are the primary applications of 4-aminocyclohexanol and its derivatives?

A9: 4-Aminocyclohexanol and its derivatives have found applications in:

- Pharmaceuticals: As intermediates in the synthesis of expectorants, anticonvulsants, and potential therapeutics for pain management and diseases mediated by the ORL1 receptor [, , , ].

- Material science: As monomers for the preparation of functional polymers and hybrid nanocomposites [, ].

Q10: Are there known biological activities associated with 4-aminocyclohexanol?

A10: While 4-aminocyclohexanol itself might not possess potent biological activity, its derivatives exhibit a range of activities:

- Antifungal activity: Oxiranes derived from 4-aminocyclohexanol have shown antifungal properties [, ].

- Antibacterial activity: Glucopyranoside derivatives of neamine modified in the 2-deoxystreptamine ring, synthesized from 4-aminocyclohexanol, have been investigated for their antibacterial potential [].

Q11: Has 4-aminocyclohexanol been studied for its potential to interact with enzymes?

A11: Yes, 4-aminocyclohexanol has been investigated as a ligand for trypsin, with its crystal structure in complex with the enzyme determined []. This research provides insights into the binding interactions of this compound with biological targets.

Q12: Is there any information available on the metabolism of 4-aminocyclohexanol in living organisms?

A12: Research has explored the metabolism of cyclohexylamine, a closely related compound, in various species. Studies have identified 4-aminocyclohexanol as a metabolite of cyclohexylamine in rats, rabbits, and guinea pigs [, ]. The metabolic pathways and extent of metabolism vary between species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.